2-[(3-phenoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one
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Overview
Description
2-[(3-phenoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-phenoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one typically involves the condensation of 3-phenoxybenzaldehyde with 2-aminothiophenol under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the benzothiazinone ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[(3-phenoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
2-[(3-phenoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(3-phenoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-phenoxyphenyl)methylidene]-2H-1,4-benzothiazin-3-one
- N’-[(E)-(3-phenoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
2-[(3-phenoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one stands out due to its unique benzothiazinone ring system, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H15NO2S |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(2E)-2-[(3-phenoxyphenyl)methylidene]-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C21H15NO2S/c23-21-20(25-19-12-5-4-11-18(19)22-21)14-15-7-6-10-17(13-15)24-16-8-2-1-3-9-16/h1-14H,(H,22,23)/b20-14+ |
InChI Key |
VJAIGORKICOCIT-XSFVSMFZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C/3\C(=O)NC4=CC=CC=C4S3 |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C3C(=O)NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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